![molecular formula C15H13N3O2S B057712 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 60477-38-5](/img/structure/B57712.png)
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Overview
Description
2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole (NPTI) is a novel small molecule that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. NPTI is a heterocyclic compound that was first synthesized in 2011 and has since been investigated for its various biological activities. NPTI has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor activities. In addition, NPTI has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Scientific Research Applications
Antitumor and Multidrug Resistance Modulation : Some derivatives, specifically 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles, have shown potential in overcoming multidrug resistance in tumor cells (Tasaka et al., 1997).
Immunosuppressive Agents : Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives have been found to significantly suppress delayed type hypersensitivity (DTH) without inhibiting humoral immunity in mice (Mase et al., 1986).
Topoisomerase II Inhibitors : Derivatives of benzothiazole, including those related to the compound , have demonstrated inhibitory activity against eukaryotic DNA topoisomerase II, which is significant in cancer research (Pınar et al., 2004).
Antileishmanial Effects : In the context of antileishmanial research, some nitro-substituted imidazo[2,1-b][1,3]oxazine derivatives, structurally similar to the compound , have shown promising results (Thompson et al., 2018).
Fluorogenic Substrates for Bacteria Detection : Derivatives of 2-(2-nitrophenyl)benzothiazole have been synthesized and assessed as indicators of nitroreductase activity in clinically important bacteria (Cellier et al., 2011).
Topoisomerase I Inhibitors : Some substituted benzimidazoles, related to the compound , have been synthesized and evaluated as inhibitors of topoisomerase I, which is another critical target in cancer therapy (Kim et al., 1996).
Antimicrobial and Anticancer Agents : Novel 2-(4-aminophenyl)benzothiazoles have shown selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, with potential applications in cancer therapy (Bradshaw et al., 2002).
Antihypertensive Activity : Certain benzimidazole derivatives, related to the compound , have been synthesized and screened for their antihypertensive activity (Sharma et al., 2010).
Amyloid Imaging Agent : A derivative, 2-(4'-fluorophenyl)-1,3-benzothiazole, has been synthesized as a fluorine-18 labelled derivative for visualizing amyloid deposits in Alzheimer's disease patients (Serdons et al., 2009).
Antimicrobial and Anticancer Scaffold : N,2,6-Trisubstituted 1H-benzimidazole derivatives have been designed and synthesized, showing potent antibacterial and anticancer activities (Pham et al., 2022).
Chondrogenesis Inhibition : Benzimidazoles, including derivatives similar to the compound , have shown inhibitory action on chondrogenesis in mouse limb bud cell culture systems (Tsuchiya et al., 1987).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, a benzothiazole derivative, are various enzymes involved in bacterial and cancer cell growth. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, inhibiting their activity and disrupting the normal biochemical processes within the cell. This leads to the inhibition of bacterial growth or cancer cell proliferation .
Biochemical Pathways
The affected pathways include those involved in DNA replication, cell wall synthesis, and various metabolic processes. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria or cancer cells .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth or cancer cell proliferation. This is due to the disruption of essential biochemical processes within these cells .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative.
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFNSEDROOHGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



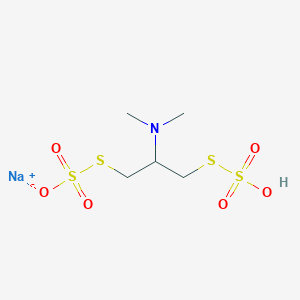
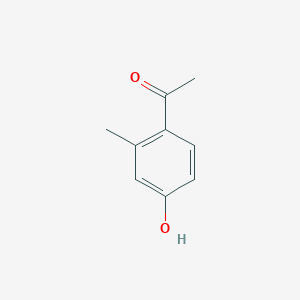

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)

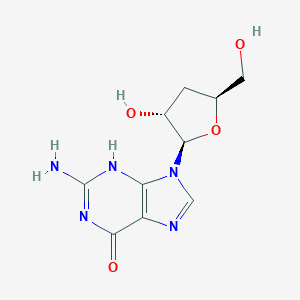
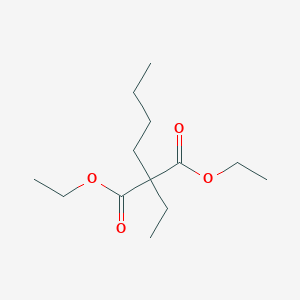



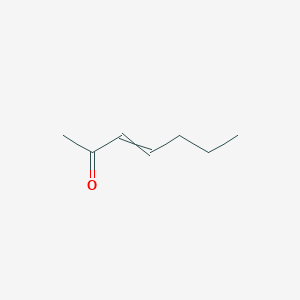
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)